4-Chloro-3-(methanesulfonylmethyl)aniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Generic aniline analogs lack the critical methylene spacer between the aromatic ring and the sulfone group, leading to altered conformational flexibility and potential loss of target affinity. 4-Chloro-3-(methanesulfonylmethyl)aniline resolves this by providing the precise geometry required for kinase inhibitor SAR studies and agrochemical development. It ensures reliable synthesis of sorafenib-like architectures. - Enables accurate probing of ATP-binding pockets in kinase research. - Provides a dependable 95% purity profile, minimizing scale-up risks. - A stable solid intermediate for controlled, reproducible process chemistry.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 1178024-93-5
Cat. No. B1489367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(methanesulfonylmethyl)aniline
CAS1178024-93-5
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3
InChIKeyRSOFQHQNZJOJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(methanesulfonylmethyl)aniline Overview


4-Chloro-3-(methanesulfonylmethyl)aniline (CAS 1178024-93-5) is a disubstituted aniline building block characterized by a chloro group at the 4-position and a methanesulfonylmethyl group at the 3-position . With the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol, it is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research . Its unique combination of functional groups—an aniline nitrogen for diazotization/coupling, a sulfone moiety for further reactivity, and an aryl chloride for cross-coupling—positions it as a strategic precursor in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other bioactive compounds.

1
Medicinal chemistry SAR Versatile aniline core for amide, sulfonamide, or urea diversification in kinase inhibitor libraries.
2
Agrochemical intermediate Sulfone-bearing scaffold for late-stage functionalization in herbicide or fungicide synthesis.
3
Chemical probe assembly Bifunctional amine/aryl chloride enables orthogonal attachment of ligands and reporters.

4-Chloro-3-(methanesulfonylmethyl)aniline: Why Generic Substitution Fails


Substituting 4-Chloro-3-(methanesulfonylmethyl)aniline with a generic analog, such as 4-chloro-3-methanesulfonylaniline (CAS 73492-26-9) or 3-(methanesulfonylmethyl)aniline (CAS 261925-02-4), fundamentally alters both the chemical reactivity and the biological profile of the final product. The critical methylene (-CH2-) spacer between the aromatic ring and the sulfone group is not a minor structural variation; it directly influences the compound's conformational flexibility, electronic distribution, and metabolic stability . In drug discovery, these differences can lead to a complete loss of target affinity or pharmacokinetic suitability. For instance, in the context of sorafenib analogs, modifications to the aniline ring system have demonstrated significant impacts on antiproliferative activity against cancer cell lines, underscoring the need for precise structural control [1]. A generic substitution risks synthetic failure, diminished potency, or altered selectivity, jeopardizing entire research programs.

Spacer loss Replacing the methylene-spaced sulfone with a directly attached sulfone (CAS 73492-26-9) removes conformational flexibility and may shift binding geometry significantly.
Regioisomer 3-(Methanesulfonylmethyl)aniline (CAS 261925-02-4) lacks the 4-chloro substituent; kinase selectivity and target engagement may not transfer between regioisomers.
Purity variance Analogs from niche sources may exhibit lower or variable purity; inconsistent impurity profiles can compromise synthetic reproducibility and assay validity.

4-Chloro-3-(methanesulfonylmethyl)aniline: Procurement Evidence


Methylene Spacer Advantage Over Direct Sulfone

The key structural differentiator for 4-Chloro-3-(methanesulfonylmethyl)aniline is the methylene bridge (-CH2-) linking the sulfone to the phenyl ring. In contrast, the closest analog, 4-chloro-3-methanesulfonylaniline (CAS 73492-26-9), has the sulfone directly attached . This methylene spacer introduces a degree of rotational freedom and alters the electronic environment of the aromatic ring. In med-chem campaigns, such a spacer can be the difference between a flat, potent inhibitor and an inactive one, as it directly impacts the vector and angle of key binding interactions. This is a class-level inference based on fundamental SAR principles observed across numerous drug discovery programs targeting kinases where aniline-derived cores are prevalent [1].

Methylene spacer vs. direct sulfone
Class-level inference
Target-CH2-SO2- (methylene-spaced)
Comparator-SO2- (direct, CAS 73492-26-9)
Spacer alters bond angles and rotatable bonds; may influence SAR outcome.
SAR inference from kinase inhibitor series; experimental confirmation required.
Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Regiochemistry Dictates Receptor Binding

The precise 4-chloro-3-(methanesulfonylmethyl) substitution pattern is critical for biological activity. The regioisomer 3-(methanesulfonylmethyl)aniline (CAS 261925-02-4) has been described as a growth factor inhibitor, binding to a receptor tyrosine kinase . The absence of the chloro substituent in the 3-isomer, or its presence at a different position, is expected to drastically alter kinase selectivity and potency. While direct comparative IC50 data for this exact compound is unavailable, the precedent set by the 3-isomer's activity indicates that the specific substitution pattern is a key determinant of target engagement. Procuring the wrong regioisomer would yield entirely different and misleading bioactivity data.

Regiochemistry determines binding
Class-level inference
Target4-Cl, 3-CH2SO2CH3
Comparator3-CH2SO2CH3 (no 4-Cl, CAS 261925-02-4)
Chloro group likely critical for kinase selectivity; regioisomer activity may differ.
3-isomer reported as growth factor inhibitor; no direct IC50 comparison available.
Medicinal Chemistry Receptor Binding Kinase Inhibition

Reliable Purity for Synthetic Reproducibility

For synthetic chemists, starting material purity is a key driver of yield and impurity profile in multi-step syntheses. 4-Chloro-3-(methanesulfonylmethyl)aniline is commercially available with a standard purity of 95% . This consistent quality across vendors minimizes the risk of side reactions from unknown impurities, which is crucial when scaling up for preclinical or agrochemical intermediate production. In contrast, less common analogs may only be available in lower purities or from fewer sources, introducing supply chain risk and batch-to-batch variability. Using a reliable building block like this one supports the development of robust, reproducible synthetic routes, a key factor in transitioning from discovery to development.

Reliable purity for synthesis
Supporting evidence
95% (typical vendor specification)
Consistent quality supports reproducible multi-step routes.
Verify lot-specific COA; impurity profile may influence sensitive transformations.
Synthetic Chemistry Process Chemistry Quality Control

4-Chloro-3-(methanesulfonylmethyl)aniline: Application Scenarios


Medicinal Chemistry: Kinase Inhibitor SAR Exploration

This compound is ideally suited as a core fragment for synthesizing focused libraries of kinase inhibitors. Its aniline handle allows for rapid diversification into amides, sulfonamides, or ureas, which are common pharmacophores. The methylene-spaced sulfone and chloro substituent provide crucial vectors for probing the ATP-binding pocket of kinases. Researchers can use it to evaluate the impact of conformational flexibility versus potency, a common challenge in kinase drug design, as evidenced by SAR studies in related sorafenib derivatives [1].

Agrochemical Intermediate: Sulfone-Containing Herbicides or Fungicides

The compound's structural features are prevalent in modern agrochemicals, particularly sulfone-containing herbicides . It serves as a key intermediate for introducing a functionalized aniline moiety into a larger active scaffold. The synthetic handles allow for late-stage functionalization, enabling the rapid generation of analogs for screening against agricultural pests. Its use as a specific building block, rather than a generic aniline, ensures the correct geometry and electronic profile is maintained for target interaction.

Chemical Biology: Development of Activity-Based Probes

The combination of a primary amine and an aryl chloride makes this compound a versatile starting point for constructing bifunctional probes. The amine can be used to attach a ligand for a protein of interest, while the chloro group can be further derivatized to introduce a fluorescent reporter or an affinity tag via cross-coupling reactions. The sulfone group can also act as a directing group for meta-C-H functionalization, offering an additional orthogonal diversification strategy.

Process Chemistry: Reliable Scale-Up of a Key Intermediate

Given its availability at a reliable 95% purity from multiple suppliers , this compound is a dependable starting point for process chemists. The defined impurity profile and consistent quality reduce the risk of process failures during scale-up. It serves as a stable, solid intermediate that can be stored at 2-8°C, simplifying logistics for kilogram-scale campaigns aimed at producing preclinical candidates or industrial chemicals.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Methylene-spaced sulfone aniline scaffold
Conformational flexibility vs. potency in ATP-binding pocket
Agrochemical intermediate
Functionalized aniline core with synthetic handles
Late-stage diversification for target organism screening
Activity-based probe development
Bifunctional amine/aryl chloride coupling points
Orthogonal conjugation of ligand and reporter moieties
Process scale-up
Consistent purity specification across vendors
Impurity profile control for multi-step manufacturing
Quote Request

Request a Quote for 4-Chloro-3-(methanesulfonylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.